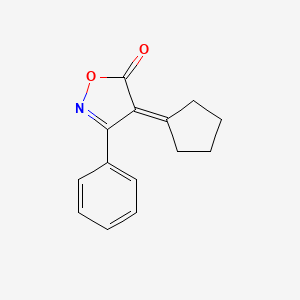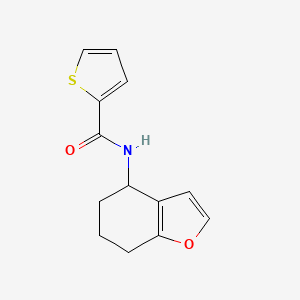![molecular formula C12H12N2 B12891467 N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline CAS No. 91677-16-6](/img/structure/B12891467.png)
N-[1-(2H-Pyrrol-2-ylidene)ethyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline is an organic compound with the molecular formula C12H12N2 It consists of a pyrrole ring and a benzene ring connected through an imine (C=N) linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline typically involves the condensation reaction between 2-acetylpyrrole and aniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Condensation Reaction: 2-acetylpyrrole reacts with aniline in the presence of an acid catalyst to form N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline.
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its imine group and aromatic rings. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
相似化合物的比较
N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline can be compared with other similar compounds, such as:
N-(1-(1H-Indol-2-yl)ethylidene)aniline: Similar structure but with an indole ring instead of a pyrrole ring.
N-(1-(1H-Pyrrol-2-yl)methylidene)aniline: Similar structure but with a methylidene (CH=) linkage instead of an ethylidene (CH2=) linkage.
The uniqueness of N-(1-(1H-Pyrrol-2-yl)ethylidene)aniline lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
91677-16-6 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC 名称 |
N-phenyl-1-(1H-pyrrol-2-yl)ethanimine |
InChI |
InChI=1S/C12H12N2/c1-10(12-8-5-9-13-12)14-11-6-3-2-4-7-11/h2-9,13H,1H3 |
InChI 键 |
OHDSFKNULDOUJM-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=CC=C1)C2=CC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



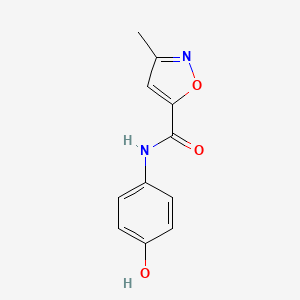


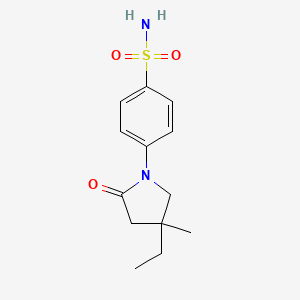
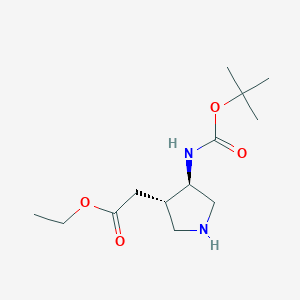
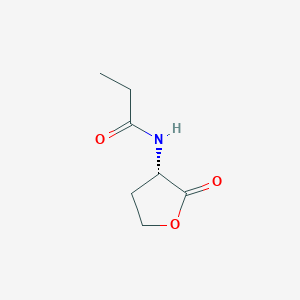
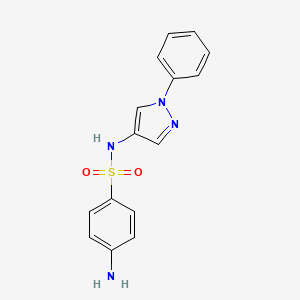
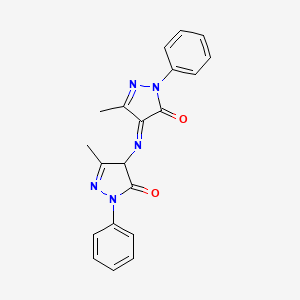
![(3E)-3-[(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]chromen-4-one](/img/structure/B12891441.png)
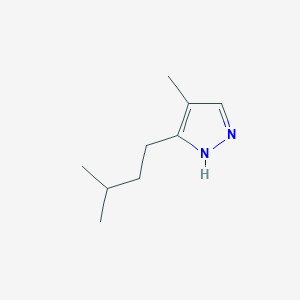
![2-(Aminomethyl)-4-chlorobenzo[d]oxazole](/img/structure/B12891446.png)
